molecular formula C9H14O4 B13601227 2-[(4E)-hex-4-en-1-yl]propanedioicacid

2-[(4E)-hex-4-en-1-yl]propanedioicacid

Cat. No.: B13601227
M. Wt: 186.20 g/mol
InChI Key: WZLHPCMSXVTARD-NSCUHMNNSA-N
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Description

Preparation Methods

The preparation of 2-[(4E)-hex-4-en-1-yl]propanedioic acid can be achieved through various synthetic routes. One classical method involves the reaction of chloroacetic acid with sodium carbonate to generate the sodium salt, which is then reacted with sodium cyanide to provide the sodium salt of cyanoacetic acid via a nucleophilic substitution. The nitrile group can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid . Industrially, malonic acid is produced by hydrolysis of dimethyl malonate or diethyl malonate .

Chemical Reactions Analysis

2-[(4E)-hex-4-en-1-yl]propanedioic acid undergoes various chemical reactions typical of carboxylic acids. It can form amide, ester, anhydride, and chloride derivatives . Common reagents used in these reactions include alcohols, amines, and acyl chlorides. The major products formed from these reactions are esters, amides, and anhydrides .

Scientific Research Applications

2-[(4E)-hex-4-en-1-yl]propanedioic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study metabolic pathways and enzyme functionsIn industry, it is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2-[(4E)-hex-4-en-1-yl]propanedioic acid involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can participate in metabolic pathways, such as the citric acid cycle, where it can be converted into other intermediates. It can also act as an inhibitor of certain enzymes, affecting their activity and function .

Comparison with Similar Compounds

2-[(4E)-hex-4-en-1-yl]propanedioic acid is similar to other dicarboxylic acids, such as oxalic acid, propionic acid, succinic acid, and fumaric acid . its unique structure, with a hex-4-en-1-yl group, distinguishes it from these compounds. This unique structure can impart different chemical and physical properties, making it suitable for specific applications that other dicarboxylic acids may not be able to fulfill .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-[(E)-hex-4-enyl]propanedioic acid

InChI

InChI=1S/C9H14O4/c1-2-3-4-5-6-7(8(10)11)9(12)13/h2-3,7H,4-6H2,1H3,(H,10,11)(H,12,13)/b3-2+

InChI Key

WZLHPCMSXVTARD-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CCCC(C(=O)O)C(=O)O

Canonical SMILES

CC=CCCCC(C(=O)O)C(=O)O

Origin of Product

United States

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